molecular formula C18H13Cl2N7O2 B11534567 2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N'-[(Z)-(2,3-dichlorophenyl)methylidene]acetohydrazide

2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N'-[(Z)-(2,3-dichlorophenyl)methylidene]acetohydrazide

Cat. No.: B11534567
M. Wt: 430.2 g/mol
InChI Key: BKDRDSDTMYNBGF-UYOCIXKTSA-N
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Description

2-[2-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1H-1,3-BENZODIAZOL-1-YL]-N’-[(Z)-(2,3-DICHLOROPHENYL)METHYLIDENE]ACETOHYDRAZIDE is a complex organic compound that features a combination of oxadiazole and benzodiazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1H-1,3-BENZODIAZOL-1-YL]-N’-[(Z)-(2,3-DICHLOROPHENYL)METHYLIDENE]ACETOHYDRAZIDE typically involves multiple steps, starting with the preparation of the oxadiazole and benzodiazole intermediates. These intermediates are then coupled under specific reaction conditions to form the final compound. Common reagents used in these reactions include nitric acid, ammonia, and various organic solvents .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

2-[2-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1H-1,3-BENZODIAZOL-1-YL]-N’-[(Z)-(2,3-DICHLOROPHENYL)METHYLIDENE]ACETOHYDRAZIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nitric acid, hydrogen gas, and various organic solvents. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield nitro derivatives, while reduction reactions can produce amine derivatives .

Mechanism of Action

The mechanism of action of 2-[2-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1H-1,3-BENZODIAZOL-1-YL]-N’-[(Z)-(2,3-DICHLOROPHENYL)METHYLIDENE]ACETOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1H-1,3-BENZODIAZOL-1-YL]-N’-[(Z)-(2,3-DICHLOROPHENYL)METHYLIDENE]ACETOHYDRAZIDE is unique due to its combination of oxadiazole and benzodiazole rings, which confer specific chemical and physical properties.

Properties

Molecular Formula

C18H13Cl2N7O2

Molecular Weight

430.2 g/mol

IUPAC Name

2-[2-(4-amino-1,2,5-oxadiazol-3-yl)benzimidazol-1-yl]-N-[(Z)-(2,3-dichlorophenyl)methylideneamino]acetamide

InChI

InChI=1S/C18H13Cl2N7O2/c19-11-5-3-4-10(15(11)20)8-22-24-14(28)9-27-13-7-2-1-6-12(13)23-18(27)16-17(21)26-29-25-16/h1-8H,9H2,(H2,21,26)(H,24,28)/b22-8-

InChI Key

BKDRDSDTMYNBGF-UYOCIXKTSA-N

Isomeric SMILES

C1=CC=C2C(=C1)N=C(N2CC(=O)N/N=C\C3=C(C(=CC=C3)Cl)Cl)C4=NON=C4N

Canonical SMILES

C1=CC=C2C(=C1)N=C(N2CC(=O)NN=CC3=C(C(=CC=C3)Cl)Cl)C4=NON=C4N

Origin of Product

United States

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